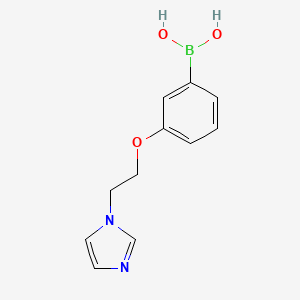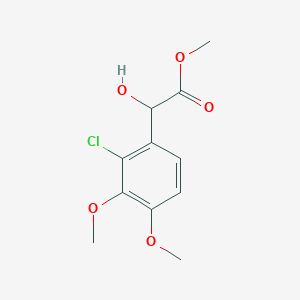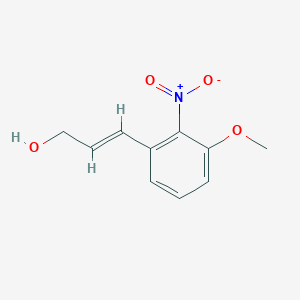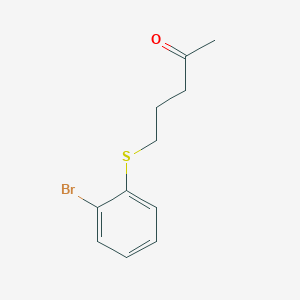
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is a compound that features both an imidazole ring and a boronic acid group The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This method is mild and allows for the inclusion of various functional groups.
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the reaction can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis . Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the reproducibility and yield of the synthesis.
化学反応の分析
Types of Reactions
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Various aryl-substituted products depending on the coupling partner used.
科学的研究の応用
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
作用機序
The mechanism of action of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its target .
類似化合物との比較
Similar Compounds
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid: Contains both an imidazole ring and a boronic acid group.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronate esters: Similar structure but with boronate ester groups instead of boronic acid.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)borates: Similar structure but with borate groups instead of boronic acid.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazole ring and a boronic acid group. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
特性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
[3-(2-imidazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-2-1-3-11(8-10)17-7-6-14-5-4-13-9-14/h1-5,8-9,15-16H,6-7H2 |
InChIキー |
NGJPSOCKXCGIMY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OCCN2C=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)
![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)



![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)

![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)

